molecular formula C11H19NO4S B2691042 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide CAS No. 1396791-43-7

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide

Cat. No.: B2691042
CAS No.: 1396791-43-7
M. Wt: 261.34
InChI Key: HOHACHAYAIXBCS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide typically involves the reaction of furan derivatives with appropriate sulfonamide precursors. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with similar biological activities.

    5-(Hydroxymethyl)-2-furfurylamines: Known for their antimicrobial properties.

    Furan-2-carboxylic acid derivatives: Used in various chemical and pharmaceutical applications .

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is unique due to its specific combination of a furan ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-9(2)7-17(14,15)12-8-11(3,13)10-5-4-6-16-10/h4-6,9,12-13H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHACHAYAIXBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(C)(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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